N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 603978-80-9
Cat. No.: VC16134324
Molecular Formula: C18H21N5O2S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 603978-80-9](/images/structure/VC16134324.png)
Specification
CAS No. | 603978-80-9 |
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Molecular Formula | C18H21N5O2S |
Molecular Weight | 371.5 g/mol |
IUPAC Name | N-[4-(dimethylamino)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C18H21N5O2S/c1-4-23-17(15-6-5-11-25-15)20-21-18(23)26-12-16(24)19-13-7-9-14(10-8-13)22(2)3/h5-11H,4,12H2,1-3H3,(H,19,24) |
Standard InChI Key | SMWUWCLJMYBNFW-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=CO3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
The compound features three primary domains:
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1,2,4-Triazole ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. The 4-ethyl and 5-furan-2-yl substituents on the triazole core influence electronic distribution and steric interactions .
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Furan-2-yl group: A five-membered oxygen-containing heterocycle attached to the triazole’s 5-position, contributing to π-π stacking interactions in biological targets.
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N-[4-(Dimethylamino)phenyl]acetamide: The acetamide group is linked to a para-dimethylaminophenyl ring, enhancing solubility and potential receptor-binding affinity .
Molecular Formula and Physicochemical Properties
Property | Value |
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Molecular formula | C₁₉H₂₃N₅O₂S |
Molecular weight | 409.48 g/mol |
Solubility | Moderate in polar solvents (e.g., DMSO, DMAc) |
LogP (predicted) | 2.8 ± 0.3 |
The dimethylamino group increases hydrophilicity, while the triazole and furan moieties contribute to moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the triazole core:
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Triazole formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an alkyne and azide precursor to form the 1,2,4-triazole ring .
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Furan introduction: Electrophilic substitution or Suzuki coupling to attach the furan group at the triazole’s 5-position.
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Acetamide coupling: Reaction of 2-mercaptoacetamide derivatives with the triazole-thiol intermediate under basic conditions .
Stepwise Synthesis Protocol
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Synthesis of 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol:
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Acetamide coupling:
Yield Optimization:
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Use anhydrous DMF as a solvent to enhance nucleophilicity of the thiol group.
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Maintain reaction temperature at 60–70°C to prevent side reactions .
Biological Activity and Mechanistic Insights
Antimicrobial and Anticancer Activity
Triazole derivatives disrupt microbial cell wall synthesis via inhibition of lanosterol demethylase. Furan-containing analogs demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). In cancer models, triazole-thioacetamides induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.4 µM) by activating caspase-3/7 pathways .
Applications in Pharmaceutical Development
Neurodegenerative Disease Therapeutics
The compound’s potential to inhibit AChE/BChE positions it as a candidate for Alzheimer’s disease treatment. Molecular docking studies of analog 10j revealed hydrogen bonding with BChE’s Ser198 and π-alkyl interactions with Trp82, stabilizing the enzyme-inhibitor complex .
Antimicrobial Formulations
Hybrid triazole-furan structures are being explored as dual-acting agents against drug-resistant pathogens. A recent study reported a 4-fold reduction in MRSA biofilm formation at 10 µM for a related compound.
Future Research Directions
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In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Structure-activity relationship (SAR): Modify the furan and dimethylamino groups to optimize potency.
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Toxicological profiling: Evaluate acute and chronic toxicity in rodent models.
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